1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
CAS No.: 916791-33-8
Cat. No.: VC2911048
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 916791-33-8 |
---|---|
Molecular Formula | C12H17NO2S |
Molecular Weight | 239.34 g/mol |
IUPAC Name | 1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Standard InChI | InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2 |
Standard InChI Key | VZJJEKUMRCWREZ-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)CC2=CSC=C2)CO |
Canonical SMILES | C1CC(CN(C1)C(=O)CC2=CSC=C2)CO |
Introduction
Chemical Identity and Structure
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone is identified by the CAS registry number 916791-33-8. This heterocyclic compound features a unique molecular architecture combining multiple functional groups that contribute to its potential biochemical interactions. The compound's structure consists of a piperidine ring with a hydroxymethyl substituent at position 3, connected to a thiophene ring at position 3 via an ethanone linker.
The compound has several key identifying characteristics:
Parameter | Value |
---|---|
CAS Number | 916791-33-8 |
IUPAC Name | 1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Molecular Formula | C12H17NO2S |
Molecular Weight | 239.34 g/mol |
PubChem Compound ID | 43403176 |
Standard InChI | InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2 |
Standard InChIKey | VZJJEKUMRCWREZ-UHFFFAOYSA-N |
The structure features several important functional groups: a piperidine ring as the core scaffold, a hydroxymethyl group providing potential hydrogen bonding capability, an ethanone (ketone) linkage, and a thiophene ring that introduces aromaticity and sulfur-containing functionality.
Physical and Chemical Properties
The physical and chemical properties of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone are essential for understanding its behavior in various experimental conditions and for potential formulation development. While experimental data on certain physical properties is limited in the available literature, some properties can be predicted based on structural analysis.
Structural Representation
The compound can be represented in various chemical notations:
Notation Type | Representation |
---|---|
SMILES | C1CC(CN(C1)C(=O)CC2=CSC=C2)CO |
Canonical SMILES | C1CC(CN(C1)C(=O)CC2=CSC=C2)CO |
These structural representations are critical for computational studies, database searches, and structure-activity relationship analyses that may guide future research into this compound's applications.
Synthesis and Chemical Transformations
The synthesis of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone typically involves specialized organic chemistry techniques that require careful consideration of reaction conditions to optimize yield and purity.
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